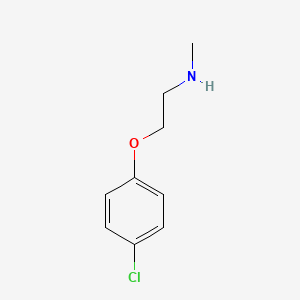

2-(4-chlorophenoxy)-N-methylethanamine

Vue d'ensemble

Description

2-(4-chlorophenoxy)-N-methylethanamine, also known as Clenbuterol, is a beta-2 agonist that is commonly used in veterinary medicine as a bronchodilator. Clenbuterol has also been used illicitly by bodybuilders and athletes as a performance-enhancing drug due to its ability to increase muscle mass and reduce body fat. In recent years, Clenbuterol has gained attention in the scientific community for its potential therapeutic applications beyond its bronchodilator effects.

Applications De Recherche Scientifique

Insect Growth Regulation

- Scientific Field : Entomology.

- Summary of Application : Derivatives of 2-CNEA have been used in insect growth regulation.

- Methods of Application : A similar compound, Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, has been synthesized and studied as an insect growth regulator.

- Results or Outcomes : The compound was tested against the fifth instar of Galleria mellonella and compared to commercial insect growth regulators, showing significant effectiveness.

Pesticide Potential

- Scientific Field : Agriculture.

- Summary of Application : Derivatives of 2-CNEA have been explored for their potential as pesticides.

- Methods of Application : New derivatives, such as N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, have been characterized by X-ray powder diffraction.

- Results or Outcomes : These findings highlight the versatility of 2-CNEA derivatives in the agricultural sector.

Herbicide Use

- Scientific Field : Agriculture .

- Summary of Application : A similar compound, 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na), is a phenoxy carboxylic acid selective hormone herbicide that is widely used in crop fields . It disrupts the transportation tissue in dicotyledonous plants, interfering with plant growth and development, thereby achieving the purpose of weeding .

- Methods of Application : MPCA-Na is applied directly to crop fields to control broadleaf weeds such as pondweed, meadow pine, and sedge in wheat, rice, sugarcane, and flax fields .

- Results or Outcomes : The use of MPCA-Na has been effective in controlling weeds, but its drift during application can be highly damaging to cotton and other crop plants .

Damage Mitigation in Cotton

- Scientific Field : Botany .

- Summary of Application : Plant growth regulators have been used to reduce MPCA-Na damage in cotton .

- Methods of Application : Different combinations of plant growth regulators, such as phthalanilic acid + seaweed fertilizer, brassinosteroids + seaweed fertilizer, and gibberellin + seaweed fertilizer, have been used to ameliorate herbicide damage .

- Results or Outcomes : The application of these plant growth regulators has been found to decrease the MDA content, increase chlorophyll and soluble protein content, and reduce the degree of MPCA-Na damage .

Solvent Use

- Scientific Field : Chemistry .

- Summary of Application : A similar compound, 4-Chlorophenoxyacetic acid, is soluble in most common organic solvents . This property makes it useful in various chemical reactions and processes where a solvent is needed .

- Methods of Application : The compound can be used as a solvent in reactions where a polar, organic solvent is required .

- Results or Outcomes : The use of 4-Chlorophenoxyacetic acid as a solvent can facilitate certain chemical reactions, potentially improving yield and reaction efficiency .

Propriétés

IUPAC Name |

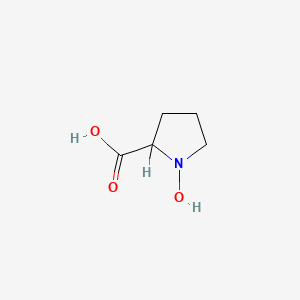

2-(4-chlorophenoxy)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLUIFRWIKUDEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304406 | |

| Record name | 2-(4-Chlorophenoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-methylethanamine | |

CAS RN |

65686-13-7 | |

| Record name | 65686-13-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorophenoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Bis[(2-ethylhexyl)amino]anthraquinone](/img/structure/B1604933.png)